Fmoc-Agp(Boc)2-OH
CAS No.: 313232-63-2
Cat. No.: VC0557557
Molecular Formula: C29H36N4O8
Molecular Weight: 568,63 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313232-63-2 |
---|---|
Molecular Formula | C29H36N4O8 |
Molecular Weight | 568,63 g/mole |
IUPAC Name | (2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 |
Standard InChI Key | KWUNKMXCVKSAEL-QFIPXVFZSA-N |
SMILES | CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Nomenclature
Fmoc-Agp(Boc)2-OH is identified by the CAS number 313232-63-2 and possesses the empirical formula C29H36N4O8 with a molecular weight of 568.623 g/mol . The compound is known by several systematic names and synonyms that reflect its chemical structure and functionality:
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(S)-N-Alpha-(9-fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid
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Fmoc-L-Agp(Boc)2-OH
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N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid
The IUPAC name for this compound is (2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, which precisely describes its atomic arrangement and stereochemistry .
Structural Characteristics and Physical Properties
Chemical Structure and Components
Fmoc-Agp(Boc)2-OH contains three key structural components that define its chemical behavior:
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The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the alpha-amino function
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Two Boc (tert-butyloxycarbonyl) groups that protect the guanidino moiety
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A free carboxylic acid group for peptide bond formation
The structure features a chiral center at the alpha carbon, with the compound typically existing in the (S) configuration, corresponding to the L-configuration in amino acid nomenclature .
Physical Properties
The compound presents as a white to off-white powder with the following physical characteristics:
Property | Value |
---|---|
Molecular Weight | 568.623 g/mol |
Appearance | White to off-white powder |
Melting Point | 150-170°C |
Formula | C29H36N4O8 |
These physical properties influence handling procedures and stability considerations during synthesis applications .
Chemical Identifiers and Structural Representations
Several chemical identifiers provide standardized ways to reference this compound in databases and literature:
Identifier Type | Value |
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CAS Number | 313232-63-2 |
MDL Number | MFCD01632272 |
PubChem CID | 51340568 |
InChI Key | KWUNKMXCVKSAEL-QFIPXVFZSA-N |
The SMILES notation for the compound is: CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C .
Biochemical Significance and Function
Fmoc-Agp(Boc)2-OH serves as a critical reagent in peptide synthesis, particularly for introducing protected arginine analogs into peptide sequences. The compound belongs to a family of protected amino acids specifically designed for solid-phase peptide synthesis (SPPS) .
The strategic protection scheme of Fmoc-Agp(Boc)2-OH allows for orthogonal deprotection strategies commonly employed in peptide chemistry. The Fmoc group can be selectively removed under mild basic conditions (typically using piperidine), while the Boc groups remain stable. Conversely, the Boc groups can be cleaved under acidic conditions (commonly using trifluoroacetic acid) without affecting other acid-stable protecting groups .
This compound is particularly valuable when working with labile and electron-rich residues in peptide sequences, offering controlled reactivity that minimizes unwanted side reactions during synthesis procedures .
Synthesis and Production Methods
The synthesis of Fmoc-Agp(Boc)2-OH typically involves a multi-step process starting from 2-amino-3-guanidino-propionic acid. The key steps in this synthesis include:
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Protection of the alpha-amino group with the Fmoc moiety using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions
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Protection of the guanidino group with two Boc groups using di-tert-butyl dicarbonate (Boc2O)
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Purification and isolation of the final product
Industrial production methods follow similar synthetic routes but are optimized for larger scales, often utilizing automated processes to ensure consistency and high yields .
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
Fmoc-Agp(Boc)2-OH finds its primary application in solid-phase peptide synthesis, where it serves as a building block for incorporating arginine analogs into peptide sequences. The compound is particularly useful in the synthesis of:
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Bioactive peptides
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Peptide-based drugs
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Enzyme inhibitors
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Peptide libraries for drug discovery
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Synthetic vaccines
The protected nature of this compound prevents unwanted side reactions during the coupling process, ensuring high-quality peptide products .
Research Applications
In research settings, peptides synthesized using Fmoc-Agp(Boc)2-OH serve as valuable tools for:
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Studying protein-protein interactions
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Investigating enzyme mechanisms
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Developing peptide-based therapeutics
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Probing cellular signaling pathways
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Creating peptide-based biomaterials
The precise control over peptide sequence and structure enabled by this compound contributes significantly to advances in these research areas .
Chemical Reactivity and Reactions
Deprotection Reactions
Fmoc-Agp(Boc)2-OH undergoes specific deprotection reactions as part of peptide synthesis protocols:
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Fmoc Deprotection: The Fmoc group is typically removed using 20-30% piperidine in DMF (dimethylformamide), yielding the free α-amino group for subsequent coupling reactions
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Boc Deprotection: The Boc groups are cleaved using trifluoroacetic acid (TFA), often in combination with scavengers to prevent side reactions
These orthogonal deprotection strategies allow for controlled peptide assembly in a stepwise manner .
Coupling Reactions
The free carboxyl group of Fmoc-Agp(Boc)2-OH participates in peptide bond formation with free amino groups of other amino acids. This coupling process typically utilizes activating agents such as:
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Carbodiimides (DCC, EDC)
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Phosphonium reagents (PyBOP, PyAOP)
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Uronium/aminium reagents (HBTU, HATU)
The selection of coupling reagents depends on the specific requirements of the peptide synthesis and the nature of the amino acids involved .
Comparative Analysis with Related Compounds
Fmoc-Agp(Boc)2-OH belongs to a family of protected amino acids used in peptide synthesis. Its structure and reactivity can be compared with related compounds:
Compound | Protection Pattern | Applications | Key Differences |
---|---|---|---|
Fmoc-Arg(Pbf)-OH | Fmoc on α-amino; Pbf on guanidino | Standard arginine protection in SPPS | Uses Pbf instead of Boc for side chain |
Fmoc-Orn(Boc)-OH | Fmoc on α-amino; Boc on δ-amino | Ornithine incorporation in peptides | Simpler side chain without guanidino group |
Boc-Agp(Boc)2-OH | Boc on α-amino; Boc on guanidino | Boc-strategy peptide synthesis | Uses Boc instead of Fmoc for α-amino protection |
This comparative analysis highlights the unique protection pattern of Fmoc-Agp(Boc)2-OH that makes it suitable for specific peptide synthesis strategies .
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